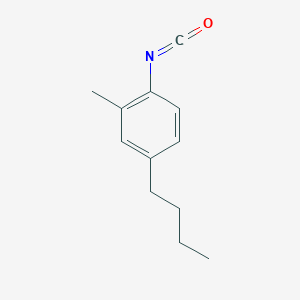

4-Butyl-1-isocyanato-2-methylbenzene

Descripción general

Descripción

4-Butyl-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C12H15NO It is a derivative of benzene, characterized by the presence of a butyl group, an isocyanate group, and a methyl group attached to the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1-isocyanato-2-methylbenzene typically involves the following steps:

Nitration of Toluene: Toluene is nitrated to form 2-nitrotoluene.

Reduction: The nitro group in 2-nitrotoluene is reduced to form 2-methylaniline.

Alkylation: 2-Methylaniline undergoes alkylation with butyl bromide to form 4-butyl-2-methylaniline.

Isocyanation: Finally, 4-butyl-2-methylaniline is treated with phosgene to introduce the isocyanate group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Butyl-1-isocyanato-2-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Oxidizing Agents: Such as potassium permanganate, can oxidize the aromatic ring.

Reducing Agents: Such as lithium aluminum hydride, can reduce the aromatic ring.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Oxidized Products: Formed from the oxidation of the aromatic ring.

Reduced Products: Formed from the reduction of the aromatic ring.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Butyl-1-isocyanato-2-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic aromatic substitution allows for the formation of substituted benzene derivatives, which are crucial in drug design and development.

Polymer Chemistry

This compound is utilized in the production of polyurethanes and other polymeric materials. The isocyanate group reacts with polyols to form urethane linkages, leading to materials with desirable mechanical and thermal properties.

| Application | Description |

|---|---|

| Polyurethanes | Used in coatings, adhesives, and elastomers |

| Material Properties | Enhances flexibility, durability, and resistance to chemicals |

Material Science

In material science, this compound is employed to develop advanced materials with specific properties. Its reactivity allows it to form cross-linked networks that improve material strength and stability.

Biological Studies

Recent studies have investigated the biological activity of this compound, particularly its interactions with biomolecules. For example, it has been explored as a potential ligand for α4β1 integrin antagonists, which are relevant in treating chronic inflammation and autoimmune diseases.

Case Study 1: Integrin Antagonists

Research published in PMC highlighted the synthesis of dehydro-β-proline-containing peptidomimetics using this compound as a key component. These compounds demonstrated significant activity as α4β1 integrin antagonists with IC50 values in the nanomolar range, indicating their potential therapeutic applications in chronic inflammatory conditions .

Case Study 2: Polymer Development

A study on polyurethane synthesis illustrated how incorporating this compound can enhance the mechanical properties of the final product. The resulting polymers exhibited improved tensile strength and flexibility compared to those synthesized without this compound .

Mecanismo De Acción

The mechanism of action of 4-Butyl-1-isocyanato-2-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

4-Butyl-1-isocyanato-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.

4-Butyl-1-isocyanato-2-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.

4-Butyl-1-isocyanato-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-Butyl-1-isocyanato-2-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. The combination of the butyl, isocyanate, and methyl groups provides distinct chemical properties that can be leveraged in various applications.

Actividad Biológica

4-Butyl-1-isocyanato-2-methylbenzene, also known as a derivative of isocyanate compounds, has garnered attention in various fields including organic synthesis, polymer chemistry, and biological studies. Its unique structure, characterized by the presence of an isocyanate functional group attached to a substituted aromatic ring, suggests potential biological activities that merit detailed investigation.

The compound has a molecular formula of and exhibits a boiling point of approximately 70.0 - 72.0 °C at 10 mmHg with a density of 1.056 g/cm³. The synthesis typically involves several steps:

- Nitration of Toluene : Toluene is nitrated to yield 2-nitrotoluene.

- Reduction : The nitro group in 2-nitrotoluene is reduced to form 2-methylaniline.

- Alkylation : This intermediate undergoes alkylation with butyl bromide to produce 4-butyl-2-methylaniline.

- Isocyanation : Finally, phosgene treatment introduces the isocyanate group, resulting in the formation of this compound.

Mode of Action

The biological activity of this compound primarily involves electrophilic aromatic substitution due to the stability provided by the aromatic ring. This mechanism allows the compound to interact with various nucleophiles, influencing its reactivity.

Biochemical Pathways

The compound's interactions can lead to the formation of substituted benzene derivatives through pathways involving nucleophilic addition reactions with amines and alcohols, resulting in ureas and carbamates respectively .

Anti-inflammatory Activity

Isocyanate derivatives have shown promise in anti-inflammatory applications. For instance, compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . The implications for chronic inflammatory diseases and autoimmune conditions are significant, as these pathways are crucial in managing such health issues.

Integrin Antagonism

A notable study explored the use of isocyanate derivatives as α4β1 integrin antagonists, which play a critical role in cell adhesion processes associated with inflammation and cancer progression. The synthesized peptidomimetics displayed IC50 values in the nanomolar range, indicating strong inhibitory effects on cell adhesion mediated by integrins . This suggests that compounds like this compound could be developed into therapeutic agents targeting similar pathways.

Summary Table of Biological Activities

| Activity Type | Description | IC50 / MIC Values |

|---|---|---|

| Antibacterial | Effective against E. faecalis, P. aeruginosa, etc. | MIC: 40 - 50 µg/mL |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | Not specified |

| Integrin antagonism | Potential as α4β1 integrin antagonists | IC50: Nanomolar range |

Propiedades

IUPAC Name |

4-butyl-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDVZMFYBGXIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370878 | |

| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-81-9 | |

| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.